2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Overview
Description
2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridine ring, a piperidine ring, a sulfonyl group, and an oxadiazole ring, along with a trifluoromethyl group. These functional groups contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative, which is achieved by reacting pyridine-3-sulfonyl chloride with piperidine under basic conditions.
Oxadiazole Ring Formation: The piperidine intermediate is then subjected to cyclization with a suitable hydrazide to form the 1,3,4-oxadiazole ring. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.
Medicine
The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation. It is also explored for its potential use in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The trifluoromethyl group enhances its binding affinity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-chloro-1,3,4-oxadiazole: The presence of a chloro group alters its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O3S/c14-13(15,16)12-19-18-11(23-12)9-3-2-6-20(8-9)24(21,22)10-4-1-5-17-7-10/h1,4-5,7,9H,2-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMKNXVUZFRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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